1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol

Sigma-2 receptor agonism Neuroblastoma cytotoxicity Calcium signaling

F281 (CAS 441743-97-1) is a structurally defined carbazole-piperazine hybrid and a selective sigma-2 receptor agonist. Its single bioisosteric replacement of PB28's 5-methoxytetraline with a carbazole nucleus reverses Ca²⁺ signaling direction (from suppression to activation) and yields a >120-fold increase in cytotoxic potency in SK-N-SH cells (EC₅₀ 65.4 nM). F281 is the essential compound-specific tool for investigating sigma-2 receptor-mediated, Ca²⁺-dependent apoptotic pathways. Procure for pancreatic cancer cell line panels, SAR benchmarking, or organelle-level Ca²⁺ chronology studies.

Molecular Formula C25H26ClN3O
Molecular Weight 419.95
CAS No. 441743-97-1
Cat. No. B2399837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol
CAS441743-97-1
Molecular FormulaC25H26ClN3O
Molecular Weight419.95
Structural Identifiers
SMILESC1CN(CCN1CC(CN2C3=CC=CC=C3C4=CC=CC=C42)O)C5=CC=CC=C5Cl
InChIInChI=1S/C25H26ClN3O/c26-22-9-3-6-12-25(22)28-15-13-27(14-16-28)17-19(30)18-29-23-10-4-1-7-20(23)21-8-2-5-11-24(21)29/h1-12,19,30H,13-18H2
InChIKeyIRNJFJYZPYKYHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol (CAS 441743-97-1): Compound Identity and Research Classification


1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol (CAS 441743-97-1), also designated F281 and L-687,384, is a synthetic carbazole-piperazine hybrid that functions as a selective agonist of the sigma-2 (σ2) receptor [1]. The compound was designed via bioisosteric replacement of the 5-methoxytetraline moiety of PB28 with a carbazole nucleus, a modification intended to preserve σ2 receptor affinity while altering downstream pharmacological properties [2]. F281 is structurally encompassed within the generic Markush formula of the Bax-modulator patent family EP1094063 (9-(piperazinylalkyl)carbazoles) [3]. Its molecular formula is C₂₅H₂₆ClN₃O with a molecular weight of 419.95 g/mol, and it is supplied as a research-grade small molecule for experimental oncology and neuroscience investigations [4].

Why 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol Cannot Be Substituted by Other Sigma-2 Ligands or Carbazole-Piperazine Analogs


Sigma-2 receptor ligands exhibit profoundly divergent pharmacological profiles that are dictated by subtle structural features, making generic substitution scientifically unsound. The foundational evidence for this compound—the head-to-head comparison with its direct parent molecule PB28—demonstrates that a single bioisosteric replacement (carbazole for 5-methoxytetraline) yields a >120-fold increase in cytotoxic potency in SK-N-SH neuroblastoma cells [1]. Furthermore, within the same sigma-2 agonist class, F281 induces Ca²⁺ mobilization from both endoplasmic reticulum and mitochondria via InsP₃ receptor opening, whereas PB28 suppresses Ca²⁺ signaling—a qualitative mechanistic reversal arising from the same scaffold modification [1]. Even among carbazole-piperazine congeners, functional divergence is stark: rimcazole (a 3,5-dimethylpiperazine carbazole) acts as a sigma receptor antagonist with dopamine transporter affinity (Kᵢ = 224 nM), a profile orthogonal to F281's sigma-2 agonist activity [2]. These data demonstrate that sigma-2 ligands are not interchangeable; procurement decisions must be compound-specific and evidence-driven [3].

Quantitative Differentiation Evidence for 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol (F281) Versus Closest Comparators


Cytotoxic Potency in SK-N-SH Neuroblastoma Cells: F281 vs PB28 Head-to-Head

In a direct head-to-head comparison within the same experimental system, F281 demonstrated a 124-fold greater cytotoxic potency than its parent compound PB28 in SK-N-SH human neuroblastoma cells. F281 was designed by replacing the 5-methoxytetraline moiety of PB28 with a carbazole nucleus—a bioisosteric substitution predicted not to substantially alter receptor binding affinity. Despite this prediction, F281 (after 24 h incubation) exhibited an EC₅₀ of 65.4 nM, whereas PB28 showed an EC₅₀ of 8.13 μM [1]. This ~124-fold potency enhancement was accompanied by a mechanistically distinct Ca²⁺ mobilization profile: F281 induced Ca²⁺ efflux from both mitochondria and the endoplasmic reticulum via InsP₃ receptor opening, while PB28 suppresses Ca²⁺ signalling [1].

Sigma-2 receptor agonism Neuroblastoma cytotoxicity Calcium signaling

Anti-Proliferative Activity Across Pancreatic Cancer Cell Line Panel: F281 vs PB28, PB183, PB221, PB282

In a comparative multi-compound study of five structurally diverse high-affinity sigma-2 ligands against a panel of human and mouse pancreatic cancer cell lines, F281 emerged as one of the two most potent anti-proliferative agents alongside PB221 [1]. F281 displayed EC₅₀ values of approximately 37 μM in Panc02 mouse adenocarcinoma cells, 98 μM in AsPC-1 human cells, and ~100 μM in Panc-1 human cells [1]. Critically, two cell lines (KP02 and BxPC3) showed intermediate sensitivity uniquely to F281 (EC₅₀ ~45 μM), a sensitivity pattern not replicated by PB28, PB183, PB221, or PB282 [1]. Notably, F281 and PB28 did not activate caspase-3 at 200 μM in Panc02 cells, whereas PB221 and PB282 induced 15.7-fold and 11.8-fold caspase-3 activation respectively, confirming that F281 engages a caspase-3-independent cell death mechanism distinct from other sigma-2 ligands in the same structural series [1].

Pancreatic cancer Sigma-2 ligands Anti-proliferative screening

Ca²⁺ Mobilization Mechanism: F281 (Agonist-like Ca²⁺ Release) vs PB28 (Suppressive Ca²⁺ Profile)

F281 and PB28 exhibit functionally opposite effects on intracellular Ca²⁺ handling despite both targeting the sigma-2 receptor. F281 (0.1 mM) mobilizes Ca²⁺ from both mitochondria and the endoplasmic reticulum by opening the inositol 1,4,5-trisphosphate (InsP₃) receptor, triggering a non-transient increase in [Ca²⁺]ᵢ followed by store-operated Ca²⁺ entry [1]. Within 10 minutes of F281 exposure, a sudden drop in metabolic activity and intracellular ATP leads to cell death [1]. In direct contrast, PB28 abolishes Ca²⁺ release through both InsP₃ receptors and ryanodine receptors in the same SK-N-SH cell model [2]. CB-64D, another sigma-2 agonist, induces a Ca²⁺ response qualitatively similar to F281 but with different kinetics and potency [1]. This mechanistic divergence—agonist-triggered Ca²⁺ mobilization versus suppression—means that F281 and PB28 cannot be considered functionally equivalent tools for probing sigma-2 receptor-mediated calcium signaling.

Calcium signaling Sigma-2 receptor mechanism Endoplasmic reticulum stress

Structural Basis for Differential Pharmacology: Carbazole Bioisostere of PB28's 5-Methoxytetraline

F281 was rationally designed by replacing the 5-methoxytetraline substructure of PB28 with a carbazole (9H-carbazole) nucleus [1]. This specific bioisosteric substitution defines F281's identity within the broader 9-(piperazinylalkyl)carbazole patent family (EP1094063), which claims these compounds as Bax modulators and apoptosis regulators [2]. The carbazole scaffold confers three differentiating features: (i) a planar, aromatic tricyclic system that distinguishes F281 from the saturated cyclohexyl-tetralin architecture of PB28; (ii) a 2-chlorophenyl substituent on the piperazine ring not present in rimcazole (which bears 3,5-dimethyl substitution), altering both sigma receptor subtype selectivity and off-target profiles; and (iii) a secondary alcohol at the propyl linker that provides a chiral center absent in simpler N-alkylcarbazole analogs [1][3]. This structural uniqueness means that F281 cannot be procured as a generic 'carbazole-piperazine' or 'sigma-2 ligand' without losing the specific pharmacological signature documented in the primary literature.

Bioisosteric replacement Carbazole pharmacophore Sigma-2 ligand design

Therapeutic Index Indicator: In Vivo Tolerability in Pancreatic Tumor Model vs Efficacy

In a C57BL/6 mouse model bearing subcutaneous Panc02 pancreatic tumors, F281 was administered daily at 1.05 mg per dose alongside PB28, PB221, PB183, PB282, and gemcitabine for direct comparison of in vivo efficacy and systemic tolerability [1]. While PB28 and PB282 demonstrated tumor growth inhibition comparable to gemcitabine (the standard-of-care chemotherapeutic) without signs of systemic toxicity, F281's in vivo anti-tumor effect was less pronounced than its in vitro potency would predict—a poor match between in vitro and in vivo efficacy that was noted as a general limitation across this compound series [1]. This pharmacokinetic/pharmacodynamic disconnect is critical procurement intelligence: F281 excels as an in vitro mechanistic probe (124-fold more potent than PB28 in SK-N-SH cells), but for in vivo tumor efficacy studies, PB28 or PB282 may represent more appropriate tool compounds based on the currently available data [1]. No signs of systemic toxicity were reported for F281 at the tested dose [1].

Pancreatic cancer xenograft Sigma-2 ligand tolerability In vivo pharmacology

Evidence-Backed Application Scenarios for 1-Carbazol-9-yl-3-[4-(2-chlorophenyl)piperazin-1-yl]propan-2-ol (F281) Procurement


In Vitro Sigma-2 Receptor-Mediated Apoptosis Mechanistic Studies in Neuroblastoma Models

F281 is the compound of choice for investigating sigma-2 receptor-mediated, Ca²⁺-dependent apoptotic pathways in SK-N-SH human neuroblastoma cells. Its EC₅₀ of 65.4 nM in this cell line—124-fold more potent than PB28—enables precise concentration-response studies at low nanomolar concentrations that are unattainable with the parent compound [1]. The well-characterized Ca²⁺ mobilization cascade (mitochondrial and ER Ca²⁺ efflux → InsP₃ receptor opening → store-operated Ca²⁺ entry → ATP depletion → cell death within 10 min) provides a defined mechanistic framework for experimental design [1]. This scenario is contraindicated for studies requiring caspase-3-dependent apoptosis readouts, as F281 does not activate caspase-3 in Panc02 cells [2].

Pancreatic Cancer Cell Line Sensitivity Profiling with Defined Differential Activity Pattern

F281 is indicated for pancreatic cancer cell line panels where differential sensitivity to sigma-2 ligands is the experimental variable of interest. The compound's unique activity fingerprint—active in KP02 and BxPC3 cells (EC₅₀ ~45 μM) where PB28, PB183, PB221, and PB282 show no effect—makes it an essential comparator for identifying sigma-2 ligand-sensitive cancer subtypes [2]. When procuring for this application, F281 should be used in parallel with at minimum PB28 (negative control for KP02/BxPC3 sensitivity) and PB221 (alternative high-potency comparator) to enable robust cell-line-specific conclusions [2].

Carbazole-Containing Sigma-2 Ligand Structure-Activity Relationship (SAR) Reference Standard

F281 serves as a structurally defined reference compound for SAR programs exploring the carbazole bioisostere space of sigma-2 ligands. As the compound that established the functional consequences of replacing PB28's 5-methoxytetraline with a carbazole nucleus—demonstrating that this substitution dramatically enhances cytotoxic potency while reversing the direction of Ca²⁺ signaling—F281 provides a validated benchmark against which novel carbazole-piperazine analogs can be compared [1]. Its inclusion within the EP1094063 Bax-modulator patent family further positions it as a relevant reference for intellectual property landscaping in the apoptosis modulator chemical space [3].

Mitochondrial Calcium Handling and ER Stress Response Probe

F281 is specifically suited for experiments interrogating the intersection of sigma-2 receptor activation, mitochondrial Ca²⁺ overload, and endoplasmic reticulum stress responses. Its demonstrated ability to mobilize Ca²⁺ simultaneously from both mitochondria and the ER—coupled with the rapid (≤10 min) onset of ATP depletion—makes it a temporally precise pharmacological tool for dissecting the chronology of organelle-level Ca²⁺ dysregulation preceding cell death [1]. For this application, PB28 should be used as a negative control for Ca²⁺ mobilization, as it suppresses rather than activates Ca²⁺ release from these stores [4].

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